molecular formula C4H10ClNO2 B584811 rac-3-Aminoisobutyric Acid-d3 Hydrochloride CAS No. 1346602-62-7

rac-3-Aminoisobutyric Acid-d3 Hydrochloride

Cat. No.: B584811
CAS No.: 1346602-62-7
M. Wt: 142.597
InChI Key: CGGBOMJVYQTWRN-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-3-Aminoisobutyric Acid-d3 Hydrochloride: is a deuterium-labeled derivative of 3-aminoisobutyric acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical studies. The deuterium labeling helps in tracing and quantifying the compound in complex biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-3-Aminoisobutyric Acid-d3 Hydrochloride involves the incorporation of deuterium atoms into the 3-aminoisobutyric acid molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:

    Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.

    Amination: The deuterated intermediates undergo amination to introduce the amino group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale deuterium sources.

    Catalytic Amination: Catalysts are used to facilitate the amination process efficiently.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: rac-3-Aminoisobutyric Acid-d3 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form deuterated amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Deuterated oxo derivatives.

    Reduction Products: Deuterated amines.

    Substitution Products: Deuterated alkyl or acyl derivatives.

Scientific Research Applications

rac-3-Aminoisobutyric Acid-d3 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies to investigate reaction mechanisms and metabolic pathways.

    Biology: Employed in studies of amino acid metabolism and protein synthesis.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties.

Comparison with Similar Compounds

    3-Aminoisobutyric Acid: The non-deuterated form of the compound.

    DL-Histidine-d3 Hydrochloride: Another deuterium-labeled amino acid used in similar applications.

    Deuterated Alanine: A deuterium-labeled derivative of alanine used in metabolic studies.

Uniqueness: rac-3-Aminoisobutyric Acid-d3 Hydrochloride is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The stable isotope labeling allows for precise quantification and tracing in complex biological systems, making it a valuable tool in research.

Properties

IUPAC Name

2-(aminomethyl)-3,3,3-trideuteriopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGBOMJVYQTWRN-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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